4,4'-Dimethoxy-1,1'-biphenyl
Overview
Description
4,4’-Dimethoxy-1,1’-biphenyl, also known as 4,4’-Bianisole, is an organic compound with the formula C14H14O2 . It has a molecular weight of 214.2598 .
Molecular Structure Analysis
The molecular structure of 4,4’-Dimethoxy-1,1’-biphenyl consists of two phenyl rings connected by a carbon-carbon single bond, with each phenyl ring substituted with a methoxy group at the para position . The structure reveals the existence of two C-H⋯π and a weak π…π interaction which are primarily responsible for the stability of the crystal packing .Physical And Chemical Properties Analysis
4,4’-Dimethoxy-1,1’-biphenyl is a solid with a melting point of 179-180 °C (subl.) (lit.) . It has a molecular weight of 214.26 .Scientific Research Applications
Application 1: Crystal Structure Characterization
- Summary of Application: 4,4’-Dimethoxy-1,1’-biphenyl has been synthesized and its chemical structure has been characterized by various spectroscopic techniques like FT-IR, 1H & 13C NMR, and SC-XRD methods .
- Methods of Application: The structure reveals the existence of two C-H⋯π and a weak π…π interaction which are primarily responsible for the stability of the crystal packing . The frontier molecular orbital analysis (FMO) reveals an energy gap of 4.57 eV and the molecular electrostatic potential map shows the charge distribution in the molecule .
- Results or Outcomes: The two-dimensional fingerprint maps as emanated from the Hirshfeld analysis demonstrates the presence of H…H, C…H and O…H interactions .
Application 2: Synthesis of Polychlorinated Biphenyl Derivatives
- Summary of Application: Polychlorinated biphenyls (PCBs) are environmental pollutants implicated in a variety of adverse health effects . PCBs are metabolized to hydroxylated compounds, and some of these PCB metabolites are more toxic than the parent PCBs .
- Methods of Application: The synthesis of a variety of mono- and dimethoxyarene derivatives from commercially available fluoroarenes via nucleophilic aromatic substitution with sodium methoxide .
- Results or Outcomes: This synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .
Application 3: Indicator for Chirality of Helical Silica Nanotubes
- Summary of Application: 4,4’-Bis (triethoxysilyl)-1,1’-biphenyl (BTESB) can be used as an indicator to determine the chirality of helical silica nanotubes .
- Methods of Application: BTESB can also be utilized as a precursor to prepare helical 4, 4’-biphenylene-silica nanotubes and nanoribbons using 3-aminopropyltrimethoxysilane as a co-structure-directing agent .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application 4: Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides
- Summary of Application: 4,4’-Dimethoxy-1,1’-biphenyl can be used in the conversion of aryl and vinyl triflates to bromides and chlorides .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application 5: Conversion of Aryl Triflates to Aryl Fluorides
- Summary of Application: 4,4’-Dimethoxy-1,1’-biphenyl can be used in the conversion of aryl triflates to aryl fluorides .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application 6: O-Arylation of Ethyl Acetohydroximate
- Summary of Application: 4,4’-Dimethoxy-1,1’-biphenyl can be used in the O-arylation of ethyl acetohydroximate .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application 7: Conversion of Aryl Chlorides and Sulfonates to Nitroaromatics
- Summary of Application: 4,4’-Dimethoxy-1,1’-biphenyl can be used in the conversion of aryl chlorides and sulfonates to nitroaromatics .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application 8: Suzuki-Miyaura Coupling
- Summary of Application: 4,4’-Dimethoxy-1,1’-biphenyl can be used in the Suzuki-Miyaura coupling of 1-alkyl-3-bromo-2-phenyl-2,1-borazaronaphthalenes to form 2,1-borazaronaphthols .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPAOAAAYDUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175593 | |
Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethoxy-1,1'-biphenyl | |
CAS RN |
2132-80-1 | |
Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2132-80-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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